米安色林

描述

Mianserin is a tetracyclic compound synthesized initially for its peripheral anti-5-hydroxytryptamine properties, later identified for its antidepressant potential through clinical observations and quantitative electroencephalogram (EEG) studies showing similarities to amitriptyline (Peet & Behagel, 1978).

Synthesis Analysis

The synthesis of mianserin involves the nucleophilic aromatic substitution reaction, highlighting the production of thiophene-containing analogues, demonstrating a generally similar profile to mianserin with stronger central presynaptic alpha-receptor binding (Watthey et al., 1983).

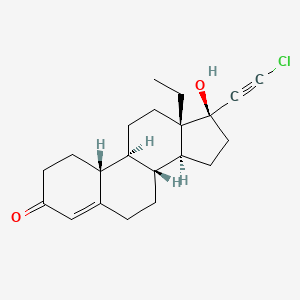

Molecular Structure Analysis

X-ray analysis of (+)-mianserin hydrobromide crystals established the stereochemistry and absolute configuration, revealing its orthorhombic crystal structure (Ru & Feil, 1973). Additionally, stereoselective synthesis research further elucidates its molecular structure, affirming the assigned absolute configuration via X-ray data (Pawłowska et al., 2003).

Chemical Reactions and Properties

Research on mianserin's chemical reactions has explored its interaction with β-cyclodextrin, revealing insights into the mechanism of interaction and effects on cytotoxicity, indicating that the formation of inclusion complexes may alter its chemical properties (Belica-Pacha et al., 2020).

Physical Properties Analysis

Density functional theory (DFT) studies have investigated the linear and non-linear optical properties, and electronic properties of mianserin, highlighting its significant potential for non-linear optics and providing a detailed analysis of its vibrational spectra (Sagdinc & Sahinturk, 2012).

Chemical Properties Analysis

Mianserin's interaction with β-cyclodextrin in aqueous solution has been examined, showing strong interaction and favorability towards 2:1 (β-CD:MIA) adducts over 1:1, underlining the enthalpy and entropy-driven nature of complex formation and its impact on mianserin's chemical properties (Ignaczak et al., 2017).

科学研究应用

模式生物的寿命延长

米安色林已被确认为一种可以延长秀丽隐杆线虫(一种用于衰老研究的线虫)寿命的化学物质。这种药物是一种血清素受体拮抗剂,在成年期服用时显示出有效性。这种寿命延长与血清素合成和再摄取以及血清素和去甲肾上腺素受体有关,并且发现它模拟了这些生物中的饮食限制机制 (Petrascheck, Ye, & Buck, 2009).

抗抑郁特性

米安色林因其抗抑郁功效而得到认可,尤其是在伴有焦虑的抑郁症中。其机制不同于三环类抗抑郁药,涉及突触前 α-肾上腺素受体阻断活性和抗组胺特性。其镇静作用和相对较低的毒性使其适用于治疗老年人和有自杀倾向的患者 (Demling, 1993).

神经精神和神经药理学效应

研究表明,米安色林影响大鼠大脑皮层肾上腺素能受体,影响去甲肾上腺素能传递。这表明在改变神经递质系统和改变情绪和行为方面具有潜在作用,表明其抗抑郁作用 (Nalepa & Vetulani, 1994).

糖尿病神经性疼痛的治疗

米安色林已证明在大鼠模型中缓解糖尿病神经性疼痛方面有效。发现该药物的抗高痛觉和抗异常痛觉作用是通过增加儿茶酚胺水平以及与肾上腺素受体和阿片受体的相互作用来介导的,这表明在糖尿病中疼痛管理和情绪调节中具有双重作用 (Üçel 等,2015).

在治疗抑郁相关症状中的作用

米安色林用于减轻抑郁、焦虑和失眠症状,尤其是在合并症患者中。其低的不良药物相互作用的可能性使其成为老年患者和有多种健康问题的患者的首选 (Gładka & Rymaszewska, 2022).

在患有抑郁症的癌症患者中的用处

在一项针对乳腺癌女性的研究中,米安色林显示出显着改善抑郁症状。这表明它作为癌症患者抑郁症的安全有效的治疗方法的潜力,在治疗期间提高他们的生活质量 (van Heeringen & Zivkov, 1996).

作用机制

Target of Action

Mianserin is a tetracyclic antidepressant that primarily targets the alpha-2A adrenergic receptor, 5-hydroxytryptamine receptor 2A, and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in regulating mood and emotional responses.

Mode of Action

Mianserin acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activity . This blockade leads to an increase in the levels of norepinephrine and serotonin, neurotransmitters that are often deficient in individuals with depression .

Biochemical Pathways

The biochemical pathways affected by Mianserin involve the synthesis, release, and reuptake of norepinephrine and serotonin. By blocking the activity of specific receptors, Mianserin disrupts the normal feedback mechanisms that regulate these neurotransmitters, leading to increased levels in the brain .

Pharmacokinetics

The pharmacokinetics of Mianserin involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Mianserin is well absorbed. It is widely distributed throughout the body and is extensively metabolized in the liver. The metabolites and a small amount of unchanged drug are excreted in the urine .

Result of Action

The molecular and cellular effects of Mianserin’s action result in increased levels of norepinephrine and serotonin in the brain. This leads to improved mood and reduced symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mianserin. Factors such as diet, concurrent medications, and individual genetic variations can affect how Mianserin is metabolized and therefore its effectiveness . For example, certain foods and medications can inhibit or induce the liver enzymes responsible for metabolizing Mianserin, thereby affecting its plasma concentration and therapeutic effect.

属性

IUPAC Name |

sodium;6-[4-(2,5-dioxopyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-19-9-10-20(24)22(19)17-6-4-15(5-7-17)21-16-3-1-14-12-18(28(25,26)27)8-2-13(14)11-16;/h1-12,21H,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGADQSQCRISRRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])N4C(=O)C=CC4=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992641 | |

| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mians | |

CAS RN |

71936-81-7 | |

| Record name | Sodium 6-(4-toluidinyl)naphthalene-2-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071936817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzoimidazole](/img/structure/B1260569.png)

![(4S)-4-[(3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one](/img/structure/B1260571.png)

![potassium;(2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260587.png)